molecular formula C16H14O2 B1605555 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione CAS No. 25855-99-6

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Cat. No. B1605555
CAS RN: 25855-99-6
M. Wt: 238.28 g/mol
InChI Key: NWJSOXKGXZRQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability.


Scientific Research Applications

Organic Synthesis and Mechanistic Studies

  • Reaction with Urea and Derivatives

    In the study of reactions between urea derivatives and β-diketones, "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione" analogs participate in complex formation, leading to insights into reaction mechanisms and intermediate stability (Butler, Hussain, & Leitch, 1980).

  • Structural and Conformational Analysis

    X-ray crystallography studies have been conducted to understand the structural and conformational preferences of β-diketones, providing valuable data for the design of new organic compounds (Emsley, Freeman, Hursthouse, & Bates, 1987).

Photophysical and Materials Science Applications

  • Europium (III) Complexes for Fluorescent Applications

    Research into the preparation of europium (III) complexes with β-diketone ligands, including derivatives of "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione," has shown promising applications in fluorescence-based materials. These complexes exhibit characteristic emission bands and high thermal stability, suggesting potential use in optoelectronic devices (Wang, Zheng, Fan, Zheng, & Wei, 2012).

  • Photocyclization to Flavones

    Photocyclization studies of halogen-substituted derivatives have demonstrated the ability to selectively produce flavones, a class of organic compounds with various biological and photophysical properties. This research highlights the versatility of β-diketones in synthesizing complex organic structures through photochemical reactions (Košmrlj & Šket, 2007).

Inhibition Studies

  • Corrosion Inhibition

    Derivatives of "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione" have been explored as inhibitors for the corrosion of carbon steel in hydrochloric acid medium. These studies contribute to the development of new materials for corrosion protection in industrial applications (Zarrouk et al., 2015).

  • Glycolic Acid Oxidase Inhibition

    Research into the inhibition of glycolic acid oxidase by derivatives highlights the potential therapeutic applications of β-diketones in treating conditions related to oxalate overproduction (Rooney et al., 1983).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJSOXKGXZRQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354755
Record name 1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

CAS RN

25855-99-6
Record name 1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetophenone (30 grams; 0,25 mol), methyl p-methyltoluate (136 grams; 1.0 mol), xylene (300 ml) and sodium methoxide (17.3 grams; 0.3 mol) were placed into a four-necked round bottom one liter flask equipped as in Example 1. The mixture was heated with stirring to 135°-140° C. and maintained there for 6 hours under a blanket of nitrogen. The procedure set forth in Example 1 was used to recover the desired product, benzoyl p-methylbenzoylmethane (40 grams; 67 weight percent yield) having a purity of 66%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Citations

For This Compound
2
Citations
J Zawadiak, M Mrzyczek - Magnetic Resonance in Chemistry, 2013 - Wiley Online Library
Influence of dibenzoylmethane's substituents in meta and para positions on chemical shift values of tautomers' characteristic protons was investigated in four solvents with 1 H NMR …
BR Davis, MG Hinds - Australian Journal of Chemistry, 1997 - CSIRO Publishing
The generation of a number of 1,2-diarylcyclopropane-1,2-diols is reported. Reaction of these in situ with acid gives, primarily, an α,β-unsaturated ketone in which the aryl substituent …
Number of citations: 2 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.